molecular formula C16H19ClN6O B1678657 2-(2-羟乙基氨基)-6-(3-氯苯胺基)-9-异丙基嘌呤 CAS No. 212779-48-1

2-(2-羟乙基氨基)-6-(3-氯苯胺基)-9-异丙基嘌呤

货号 B1678657
CAS 编号: 212779-48-1
分子量: 346.81 g/mol
InChI 键: XZEFMZCNXDQXOZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine” is a purine derivative. Purines are biologically significant and are found in many biomolecules such as DNA, RNA, and ATP . The compound has a hydroxyethylamino group and a chloroanilino group attached to the purine ring, which could potentially influence its biological activity.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a purine ring system with the aforementioned substitutions. The presence of these functional groups could allow for hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino and hydroxyl groups could potentially undergo a variety of chemical reactions. The chloro group on the aniline ring could potentially be substituted under the right conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups would likely make it soluble in polar solvents .

科学研究应用

合成和表征

  1. 与 6-苄基氨基-9-异丙基嘌呤衍生物的配合物的合成:研究表明使用包括 2-氯-6-苄基氨基-9-异丙基嘌呤在内的衍生物合成 Pd(II) 配合物。这些配合物已通过 FTIR、NMR 和 X 射线分析等多种方法进行表征 (Trávníček、Szűčová 和 Popa,2007)

  2. 与 6-苄基氨基嘌呤的铂(II) 配合物的合成:另一项研究涉及合成具有 2,9-二取代-6-苄基氨基嘌呤的铂(II) 配合物,提供了对它们的结构和光谱特征的见解 (Maloň、Trávníček、Marek 和 Strnad,2005)

  3. 源自 6-苄基氨基嘌呤的 CDK 抑制剂的锌(II) 配合物:已经探索了源自 6-苄基氨基嘌呤的细胞周期蛋白依赖性激酶抑制剂的锌(II) 配合物的合成、表征和生物活性,突出了它们在生物应用中的潜力 (Trávníček、Kryštof 和 Šipl,2006)

生物活性及应用

  1. 配合物的细胞毒性:已经评估了涉及 6-苄基氨基-9-异丙基嘌呤衍生物的 Pd(II) 和 Pt(II) 配合物的细胞毒性,显示出针对各种人类癌细胞系的很有希望的体外细胞毒性作用 (Trávníček、Szűčová 和 Popa,2007)(Maloň、Trávníček、Marek 和 Strnad,2005)

  2. 用于癌症治疗的 CDK 抑制剂:6-(3-氯苯胺基)嘌呤的衍生物已被合成并评估为细胞周期蛋白依赖性激酶 (CDK2、4) 的抑制剂,揭示了在癌症治疗中的潜在应用 (Oh、Kim、Lee、Oh、Yang、Rhee 和 Cho,2001)

  3. [2-(2-羟乙基氨基)-6-(3-氯苯胺基)-9-异丙基嘌呤相关结构家族中的乙氧基)烷氧基]嘧啶类化合物展示了它们对多种病毒的潜在抗病毒活性,包括疱疹病毒和逆转录病毒 (Holý、Votruba、Masojídková、Andrei、Snoeck、Naesens、De Clercq 和 Balzarini,2002)
  1. 血红蛋白氧亲和力调节剂的研究:涉及 2-(2-羟乙基氨基)-6-(3-氯苯胺基)-9-异丙基嘌呤结构类似物的研究导致发现可以调节人血红蛋白氧亲和力的化合物,在缺血和中风等领域具有潜在的临床应用 (Randad、Mahran、Mehanna 和 Abraham,1991)

  2. ,突出了它们作为抗逆转录病毒剂的潜力。其中一种化合物卡博韦在 T 细胞中显示出对 HIV 复制的有效抑制 (Vince 和 Hua,1990)

未来方向

Future research could focus on synthesizing this compound and studying its properties and potential biological activity. It could be interesting to explore its interactions with various biological targets given the biological significance of purine derivatives .

属性

IUPAC Name

2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN6O/c1-10(2)23-9-19-13-14(20-12-5-3-4-11(17)8-12)21-16(18-6-7-24)22-15(13)23/h3-5,8-10,24H,6-7H2,1-2H3,(H2,18,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEFMZCNXDQXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274388
Record name compound 52
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine

CAS RN

212779-48-1
Record name 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08325
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name compound 52
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 212779-48-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine
Reactant of Route 2
Reactant of Route 2
2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine
Reactant of Route 3
Reactant of Route 3
2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine
Reactant of Route 4
Reactant of Route 4
2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine
Reactant of Route 5
Reactant of Route 5
2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine
Reactant of Route 6
Reactant of Route 6
2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine

Citations

For This Compound
7
Citations
X Huang, P Finerty Jr, JR Walker, C Butler-Cole… - Journal of structural …, 2009 - Elsevier
The mammalian ortholog of the retroviral oncogene v-Eyk, and a receptor tyrosine kinase upstream of antiapoptotic and transforming signals, Mer (MerTK) is a mediator of the …
Number of citations: 64 www.sciencedirect.com
NS Gray, L Wodicka, AMWH Thunnissen, TC Norman… - Science, 1998 - science.org
Selective protein kinase inhibitors were developed on the basis of the unexpected binding mode of 2,6,9-trisubstituted purines to the adenosine triphosphate–binding site of the human …
Number of citations: 136 www.science.org
AK Bhattacharjee, MG Hartell, DA Nichols… - European journal of …, 2004 - Elsevier
A widely applicable three-dimensional QSAR pharmacophore model for antimalarial activity was developed from a set of 17 substituted antimalarial indolo[2,1-b]quinazoline-6,12-…
Number of citations: 167 www.sciencedirect.com
AK Bhattacharjee - Letters in Drug Design & Discovery, 2006 - ingentaconnect.com
Malaria is one of the most dangerous diseases affecting primarily poor people of tropical and subtropical regions of the world with a worldwide death toll of over 1.5 million a year …
Number of citations: 10 www.ingentaconnect.com
CD Kinase - Proteases 150 - merckmillipore.com
Cell cycle progression is regulated by a series of sequential events that include the activation and subsequent inactivation of cyclin dependent kinases (Cdks) and cyclins. Cdks are a …
Number of citations: 4 www.merckmillipore.com
BL Persson, JO Lagerstedt, JR Pratt… - Current genetics, 2003 - Springer
Membrane transport systems active in cellular inorganic phosphate (P i ) acquisition play a key role in maintaining cellular P i homeostasis, independent of whether the cell is a …
Number of citations: 181 link.springer.com
CE Horak - 2003 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。